- A switchable redox annulation of 2-nitroarylethanols affording N-heterocycles: photoexcited nitro as a multifunctional handle, Chemical Science, 2022, 13(37), 11074-11082
Cas no 919103-45-0 (6-Iodoindolin-2-one)
6-Iodoindolin-2-one structure
Product Name:6-Iodoindolin-2-one
CAS-Nr.:919103-45-0
MF:C8H6INO
MW:259.043814182281
MDL:MFCD09835633
CID:827480
PubChem ID:53418819
Update Time:2024-12-09
6-Iodoindolin-2-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6-Iodoindolin-2-one
- 6-iodo-1,3-dihydroindol-2-one
- 6-Iodo-2-oxindole
- 6-Iodoxindole
- 6-IODOOXINDOLE
- QC-9751
- 2H-Indol-2-one, 1,3-dihydro-6-iodo-
- 6-Iodo-2,3-dihydro-1H-indol-2-one
- UGEPVMQRMXPCMD-UHFFFAOYSA-N
- 6-Iodo-1,3-dihydro-2H-indol-2-one
- FCH1323946
- AK142658
- AX8282473
- X6110
- ST24045415
- AM20120653
- 6-Iodo-3,3a-dihydro-1H-indol-2(7ah)-one
- 1,3-Dihydro-6-iodo-2H-indol-2-one (ACI)
- 6-iodo-2-oxindole;6-iodo-1,3-dihydroindol-2-one
- DTXSID50697464
- 919103-45-0
- CS-0054232
- F30698
- SCHEMBL4620775
- AS-48391
- SB64175
- AKOS015995404
- MFCD09835633
-
- MDL: MFCD09835633
- Inchi: 1S/C8H6INO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11)
- InChI-Schlüssel: UGEPVMQRMXPCMD-UHFFFAOYSA-N
- Lächelt: O=C1CC2C(=CC(=CC=2)I)N1
Berechnete Eigenschaften
- Genaue Masse: 258.94900
- Monoisotopenmasse: 258.94941g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 0
- Komplexität: 183
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topologische Polaroberfläche: 29.1
Experimentelle Eigenschaften
- Dichte: 1.945
- Siedepunkt: 365℃
- Flammpunkt: 174℃
- PSA: 29.10000
- LogP: 1.92380
6-Iodoindolin-2-one Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12452-5g |
6-iodoindolin-2-one |
919103-45-0 | 95% | 5g |
$1400 | 2023-09-07 | |
| TRC | I707345-10mg |
6-Iodoindolin-2-one |
919103-45-0 | 10mg |
$ 70.00 | 2022-06-04 | ||
| TRC | I707345-50mg |
6-Iodoindolin-2-one |
919103-45-0 | 50mg |
$ 230.00 | 2022-06-04 | ||
| TRC | I707345-100mg |
6-Iodoindolin-2-one |
919103-45-0 | 100mg |
$ 340.00 | 2022-06-04 | ||
| Alichem | A199008498-1g |
6-Iodoindolin-2-one |
919103-45-0 | 95% | 1g |
$329.60 | 2023-08-31 | |
| Alichem | A199008498-5g |
6-Iodoindolin-2-one |
919103-45-0 | 95% | 5g |
$1036.80 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FK762-50mg |
6-Iodoindolin-2-one |
919103-45-0 | 95+% | 50mg |
294.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FK762-250mg |
6-Iodoindolin-2-one |
919103-45-0 | 95+% | 250mg |
1585CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FK762-1g |
6-Iodoindolin-2-one |
919103-45-0 | 95+% | 1g |
3379.0CNY | 2021-07-10 | |
| Chemenu | CM128410-1g |
6-iodoindolin-2-one |
919103-45-0 | 95% | 1g |
$299 | 2021-08-05 |
6-Iodoindolin-2-one Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Methanol , Tetrahydrofuran ; 6 h, rt
1.2 Reagents: Potassium acetate , Diboronic acid Solvents: Methanol ; 2 h, 50 °C
1.2 Reagents: Potassium acetate , Diboronic acid Solvents: Methanol ; 2 h, 50 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrofluoric acid , Sodium iodide , Antimony pentafluoride ; 6 h, -20 °C
Referenz
- Complementary Site-Selective Halogenation of Nitrogen-Containing (Hetero)Aromatics with Superacids, Chemistry - A European Journal, 2020, 26(46), 10411-10416
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Iron ; 3 h, 40 - 50 °C; 50 °C → 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 70 °C; 3 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 70 °C; 3 h, 70 °C
Referenz
- Preparation of high-purity 6-bromo (or -iodo)-2-oxindole from halogenonitrophenylcarboxylate diesters, Japan, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium iodide Catalysts: Cuprous iodide ; rt
1.2 Catalysts: N1,N2-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ; rt; 24 h, 110 °C; 110 °C → rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ; 30 min, rt
1.2 Catalysts: N1,N2-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ; rt; 24 h, 110 °C; 110 °C → rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ; 30 min, rt
Referenz
- Indolinone derivatives as kinase inhibitors and their preparation, pharmaceutical compositions, and use in the treatment of proliferative diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Solvents: Methanol , Tetrahydrofuran ; 6 h, rt
1.2 Reagents: Potassium acetate , Diboronic acid Solvents: Methanol ; 1 h, 50 °C
1.2 Reagents: Potassium acetate , Diboronic acid Solvents: Methanol ; 1 h, 50 °C
Referenz
- Green preparation of indolinone compounds, China, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Tin dichloride dihydrate Solvents: Ethanol ; 20 °C → 70 °C; 1.5 h, 70 °C; 70 °C → 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 80 °C; 2.5 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 80 °C; 2.5 h, 80 °C
Referenz
- Process for preparing 6-iodo-2-oxindole, United States, , ,
6-Iodoindolin-2-one Raw materials
- 6-Bromooxindole
- Benzeneethanol, 4-iodo-2-nitro-
- Oxindole
- 1,3-Dimethyl 2-(4-iodo-2-nitrophenyl)propanedioate
6-Iodoindolin-2-one Preparation Products
6-Iodoindolin-2-one Verwandte Literatur
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
919103-45-0 (6-Iodoindolin-2-one) Verwandte Produkte
- 14548-52-8(3,4-Dihydro-7-iodoquinolin-2(1H)-one)
- 3484-35-3(5-Methylindolin-2-one)
- 3680-28-2(7-Methylindolin-2-one)
- 95384-52-4(Benzeneacetamide, N-(3-iodophenyl)-)
- 193354-13-1(5-iodo-2,3-dihydro-1H-indol-2-one)
- 115666-43-8(1-Acetyl-6-iodoindoline)
- 179536-52-8(4-iodo-2,3-dihydro-1H-indol-2-one)
- 59-48-3(Oxindole)
- 150560-61-5(5-ethyl-1,3-dihydro-2H-Indol-2-one)
- 729598-50-9(5,7-Dimethylindolin-2-one)
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